N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)11-4-6-13(7-5-11)17-15(20)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSHPHBQWBODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. For instance, the use of polyethylene glycol (PEG-400) as a solvent and catalyst under microwave irradiation has been shown to be effective for the synthesis of imidazo[2,1-b]thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring or the imidazothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxylic acid, while reduction could produce N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanemethanol.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various pathogens, particularly:
- Mycobacterium tuberculosis : The compound inhibits Pantothenate synthetase, crucial for coenzyme A biosynthesis, leading to bacterial cell death.
- Gram-positive and Gram-negative bacteria : Preliminary tests indicate effective inhibition against common bacterial strains.
Anticancer Applications
The anticancer properties of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide have been evaluated in several studies:
- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects on human tumor cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values suggest potent activity, with lower values indicating higher efficacy.
Case Study 1: Antimicrobial Activity Evaluation
- Objective : Assess the efficacy against Mycobacterium tuberculosis.
- Methodology : In vitro assays to determine minimum inhibitory concentration (MIC).
- Findings : The compound exhibited an MIC of 32 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity Evaluation
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Methodology : Sulforhodamine B assay to measure cell viability.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC = 32 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating immune responses .
Comparison with Similar Compounds
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share similar structural features but differ in their specific biological activities and applications
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The imidazo[2,1-b]thiazole moiety is often synthesized via cyclization reactions involving thiazole derivatives and various aromatic amines. The cyclopropanecarboxamide group is introduced through carboxylation and subsequent amidation reactions.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to the imidazo[2,1-b]thiazole scaffold. For instance, derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines:
- Case Study 1 : A study demonstrated that imidazo[2,1-b]thiazole derivatives showed IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound's mechanism of action often involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives display moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Case Study 2 : One derivative exhibited minimum inhibitory concentrations (MICs) ranging from 1-4 µg/mL against drug-resistant bacterial strains, demonstrating its potential as a therapeutic agent in combating bacterial infections without exhibiting cytotoxic effects on normal cells at higher concentrations .
Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | 2.7 | Inhibition of cell proliferation |
| 2 | MDA-MB-231 | 1.4 | VEGFR2 inhibition |
| 3 | HepG2 | 22.6 | Selective cytotoxicity |
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Selectivity Against Gram-Negative |
|---|---|---|---|
| 13e | Staphylococcus aureus | 1-4 | High |
| 14a | Escherichia coli | >100 | Low |
Research Findings
Research findings indicate that this compound and its derivatives possess significant biological activities that can be harnessed for therapeutic purposes:
- Anticancer Mechanism : The inhibition of specific signaling pathways associated with cancer cell survival has been observed, particularly through targeting kinases like VEGFR2.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis contributes to its effectiveness against resistant strains.
Q & A
Q. What are the optimized synthetic pathways for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including imidazo[2,1-b]thiazole ring formation and cyclopropane functionalization. Key steps include:
- Coupling reactions using palladium or copper catalysts in solvents like dimethylformamide (DMF) or methanol to assemble the imidazo[2,1-b]thiazole-phenyl scaffold .
- Cyclopropane carboxamide introduction via nucleophilic substitution or amide bond formation under controlled pH and temperature .
- Yield optimization requires precise control of catalyst loading (e.g., 5–10 mol% Pd), reaction time (12–24 hours), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropane geometry and imidazo[2,1-b]thiazole proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNOS; theoretical 282.36 g/mol) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm) and thiazole ring vibrations .
Q. What preliminary biological screening assays are recommended for evaluating its anticancer potential?
Initial screens should include:
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Dose-response curves to calculate IC values, with positive controls (e.g., cisplatin for anticancer activity) .
Advanced Research Questions
Q. How can computational methods enhance structure-activity relationship (SAR) studies of this compound?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions (e.g., with kinases or DNA targets) to identify binding motifs .
- Density Functional Theory (DFT) : Calculate cyclopropane ring strain and electronic effects on reactivity .
- Pharmacophore Modeling : Map critical functional groups (e.g., thiazole nitrogen, cyclopropane carboxamide) for target selectivity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch variability .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH-recommended cell culture conditions .
- Orthogonal assays : Confirm anticancer activity via apoptosis (Annexin V) and cell cycle arrest (flow cytometry) .
Q. How does the cyclopropane moiety influence the compound’s pharmacokinetic properties?
The cyclopropane group enhances:
- Metabolic stability : Resistance to CYP450 oxidation due to strained ring geometry .
- Lipophilicity : LogP calculations (~2.5) suggest moderate blood-brain barrier permeability .
- Toxicity : Ames tests or hepatocyte assays assess genotoxicity risks from reactive intermediates .
Q. What in vivo models are suitable for validating its therapeutic efficacy and safety?
Preclinical models include:
- Xenograft mouse models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) to evaluate tumor growth inhibition .
- PK/PD studies : Measure plasma half-life (t) and bioavailability via LC-MS/MS .
- Acute toxicity testing : MTD (maximum tolerated dose) determination in rodents (OECD guidelines) .
Methodological Challenges and Solutions
Q. How to address low yields in cyclopropane functionalization steps?
Common issues and solutions:
- Side reactions : Use protecting groups (e.g., Boc for amines) during carboxamide coupling .
- Catalyst poisoning : Pre-purify intermediates via recrystallization to remove sulfur-containing impurities .
- Temperature optimization : Conduct reactions at 0–5°C to suppress cyclopropane ring opening .
Q. What strategies improve solubility for in vivo administration?
Q. How to validate target engagement in complex biological systems?
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) upon ligand binding .
- CRISPR/Cas9 knockout : Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
